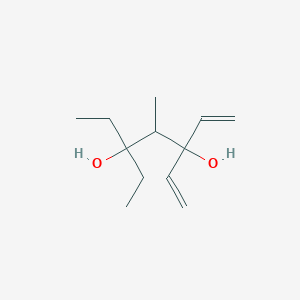
3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol is an organic compound with a complex structure that includes multiple functional groups. This compound is characterized by the presence of an ethenyl group, an ethyl group, a methyl group, and two hydroxyl groups attached to a heptene backbone. The unique arrangement of these groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol can be achieved through a multi-step organic synthesis process. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable heptene derivative.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The ethenyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl and methyl groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylhept-3-ene: A similar compound with a simpler structure, lacking the hydroxyl groups.
3-Methylhept-3-ene: Another related compound with a different arrangement of the methyl group.
Uniqueness
3-Ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity. The combination of ethenyl, ethyl, methyl, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61841-16-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
3-ethenyl-5-ethyl-4-methylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C12H22O2/c1-6-11(13,7-2)10(5)12(14,8-3)9-4/h6-7,10,13-14H,1-2,8-9H2,3-5H3 |
InChI Key |
QOODQANBWVIISW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C(C=C)(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















